2,3-dimethylphenyl 2-nitrobenzoate
Description
Properties
IUPAC Name |
(2,3-dimethylphenyl) 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-6-5-9-14(11(10)2)20-15(17)12-7-3-4-8-13(12)16(18)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIFHYHVZPWNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylphenyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2,3-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethylphenyl 2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 2,3-dimethylphenol and 2-nitrobenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide solution.
Major Products Formed
Reduction: 2,3-dimethylphenyl 2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,3-dimethylphenol and 2-nitrobenzoic acid.
Scientific Research Applications
2,3-dimethylphenyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-dimethylphenyl 2-nitrobenzoate largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attack the aromatic ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
2-Nitrobenzoate vs. Amino-Substituted Analogs
- Methyl 2-(2,3-Dimethylanilino)benzoate (): This compound substitutes the nitro group with an anilino (NH-C6H3(CH3)2) group. The electron-donating nature of the amino group reduces electrophilicity at the ester carbonyl, making it less reactive toward nucleophilic attack compared to the nitro-substituted analog.
- Reactivity in Hydrolysis: Ortho-nitro groups enhance the electrophilicity of the ester carbonyl, accelerating hydrolysis under basic conditions. In contrast, amino-substituted esters exhibit slower hydrolysis due to resonance stabilization.
Ortho vs. Para Substituents
- Alachlor (): A chloroacetamide herbicide with a 2,6-diethylphenyl group.
Physical and Spectroscopic Properties
Research Findings and Key Insights
- Catalytic Applications : The nitro group’s electron-withdrawing nature may enhance compatibility with metal catalysts in C–H functionalization reactions, similar to N,O-bidentate directing groups in .
Q & A
Q. What synthetic routes enable selective functionalization of the dimethylphenyl ring without disrupting the nitrobenzoate ester?
- Methodology : Employ directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) at -78°C. Protect the ester group with TMSCl (trimethylsilyl chloride) prior to electrophilic substitution (e.g., bromination). Validate regioselectivity via NOESY NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
